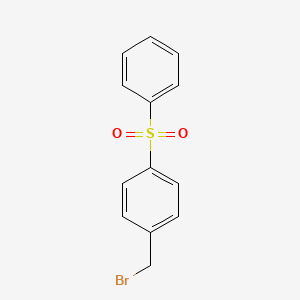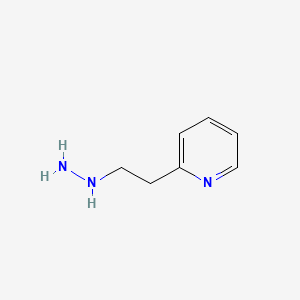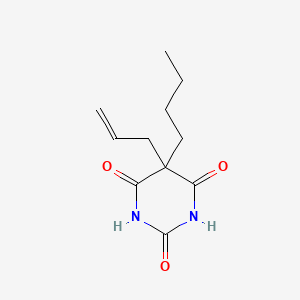
5-Acetyl-2,3-dimethylthiophene
概要
説明
5-Acetyl-2,3-dimethylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom This compound is characterized by the presence of an acetyl group at the fifth position and two methyl groups at the second and third positions of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,3-dimethylthiophene typically involves the Friedel-Crafts acylation of 2,3-dimethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
2,3-Dimethylthiophene+Acetyl ChlorideAlCl3this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反応の分析
Types of Reactions: 5-Acetyl-2,3-dimethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-rich nature of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: Although less common, nucleophilic substitution can occur at the acetyl group, leading to the formation of derivatives such as thiosemicarbazones and semicarbazones.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in acetic acid or chloroform.
Nitration: Nitric acid in the presence of sulfuric acid.
Sulfonation: Sulfur trioxide in the presence of sulfuric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Halogenation: 5-Bromo-2,3-dimethylthiophene.
Nitration: 5-Nitro-2,3-dimethylthiophene.
Sulfonation: 5-Sulfonyl-2,3-dimethylthiophene.
Oxidation: this compound sulfoxide.
Reduction: this compound thiol.
科学的研究の応用
5-Acetyl-2,3-dimethylthiophene has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors, light-emitting diodes, and field-effect transistors.
Biological Studies: It serves as a probe molecule for studying enzyme-substrate interactions and as a ligand in coordination chemistry.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Acetyl-2,3-dimethylthiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The acetyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts that modulate the activity of the target molecule. The thiophene ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
2-Acetylthiophene: Lacks the additional methyl groups, resulting in different reactivity and biological activity.
3-Acetylthiophene: The acetyl group is positioned differently, affecting the compound’s chemical properties.
2,5-Dimethylthiophene: Lacks the acetyl group, leading to different applications and reactivity.
Uniqueness: 5-Acetyl-2,3-dimethylthiophene is unique due to the presence of both the acetyl group and the two methyl groups, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of complex molecules with diverse applications in various fields.
特性
IUPAC Name |
1-(4,5-dimethylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYJDXGTCXYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305461 | |
| Record name | 5-Acetyl-2,3-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66587-69-7 | |
| Record name | Ethanone,5-dimethyl-2-thienyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Acetyl-2,3-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














